molecular formula C7H10F3NO B1474611 3-(2,2,2-Trifluoroethyl)piperidin-2-one CAS No. 1564902-30-2

3-(2,2,2-Trifluoroethyl)piperidin-2-one

Cat. No. B1474611
CAS RN: 1564902-30-2
M. Wt: 181.16 g/mol
InChI Key: NBMKMCGSRWOJDL-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)piperidin-2-one (TFP) is a versatile organic compound that has been used in a variety of scientific fields, including organic synthesis, drug discovery, and chemical engineering. TFP has been found to be a valuable tool for many scientists due to its unique properties and its ability to be used in a variety of ways.

Scientific Research Applications

Synthesis and Chemistry

  • Building Blocks for Discovery Chemistry : 3-Fluoro- and trifluoromethylthio-piperidines are used as building blocks in discovery chemistry. A method has been developed for creating analogs of these compounds, which can be chemoselectively derivatized with high diastereocontrol (García-Vázquez et al., 2021).
  • Stereoselective Synthesis : Stereoselective synthesis of 3-substituted 2-(trifluoromethyl)piperidines from (trifluoromethyl)prolinols, obtained from L-proline, has been achieved. This process involves a regio- and diastereoselective ring opening of an intermediate (Rioton et al., 2015).

Catalysis and Reactions

  • Superacid-Catalyzed Piperidines Synthesis : Superacid-catalyzed reactions of 1,2,3,6-tetrahydropyridines with arenes can produce aryl-substituted piperidines. The reaction likely occurs through dicationic electrophilic intermediates (Klumpp et al., 2001).
  • Palladium-Catalyzed Aminotrifluoromethoxylation : A method for catalytic trifluoromethoxylation of unactivated alkenes has been developed, yielding a variety of 3-OCF3 substituted piperidines (Chen et al., 2015).

Structural and Spectroscopic Studies

  • Stereodynamic Behavior Study : The behavior of compounds like 1-(trifluoromethylsulfonyl)piperidine has been studied using low-temperature NMR spectroscopy. These studies provide insights into molecular conformations and interactions (Shainyan et al., 2008).
  • X-Ray Crystallography : The structure of molecules like 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate has been confirmed using single crystal XRD, providing insights into molecular structures and interactions (Doss et al., 2017).

Applications in Synthesis

  • Ring Contraction for Pyrrolidines Synthesis : A method for ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines has been developed, enabling the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines (Feraldi‐Xypolia et al., 2015).
  • Bismuth Nitrate-Catalyzed Synthesis : Bismuth nitrate has been used for the efficient and one-pot synthesis of functionalized piperidine scaffolds at room temperature (Brahmachari & Das, 2012).

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)4-5-2-1-3-11-6(5)12/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKMCGSRWOJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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